L-Threonyl-L-alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonine
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Overview
Description
L-Threonyl-L-alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonine is a peptide compound composed of eight amino acids. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-L-alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as lysine and threonine.
Reduction: Reduction reactions can be used to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives and coupling agents like carbodiimides.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while substitution can result in peptides with altered sequences and properties.
Scientific Research Applications
L-Threonyl-L-alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as in drug delivery systems and as a component of peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Threonyl-L-alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to effects such as enzyme inhibition or activation, receptor binding, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with applications in cell culture and clinical nutrition.
L-Tyrosyl-L-glutamine: Another peptide with potential therapeutic uses.
Semaglutide: A longer peptide used as a medication for type 2 diabetes.
Uniqueness
L-Threonyl-L-alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonine is unique due to its specific sequence and the combination of amino acids, which confer distinct properties and potential applications. Its structure allows for specific interactions with biological targets, making it valuable in research and therapeutic contexts.
Properties
CAS No. |
651292-09-0 |
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Molecular Formula |
C30H55N9O11 |
Molecular Weight |
717.8 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C30H55N9O11/c1-13(2)22(38-25(44)15(4)34-28(47)21(33)16(5)40)29(48)35-14(3)24(43)36-19(10-11-20(32)42)26(45)37-18(9-7-8-12-31)27(46)39-23(17(6)41)30(49)50/h13-19,21-23,40-41H,7-12,31,33H2,1-6H3,(H2,32,42)(H,34,47)(H,35,48)(H,36,43)(H,37,45)(H,38,44)(H,39,46)(H,49,50)/t14-,15-,16+,17+,18-,19-,21-,22-,23-/m0/s1 |
InChI Key |
VZFNYKCQTPGDNE-SVPILENZSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
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